Physicochemical Properties of trans-2-Pentenoic Acid: A Technical Guide
Physicochemical Properties of trans-2-Pentenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2-Pentenoic acid, also known as (E)-pent-2-enoic acid, is an unsaturated carboxylic acid with the chemical formula C₅H₈O₂.[1] Its structure, featuring a carbon-carbon double bond in conjugation with the carboxylic acid moiety, imparts specific chemical reactivity and physical characteristics that are of interest in various fields, including organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of trans-2-Pentenoic acid, complete with experimental protocols for their determination and a logical workflow for its characterization.
Core Physicochemical Properties
The key physicochemical properties of trans-2-Pentenoic acid are summarized in the tables below. These values have been compiled from various sources and represent typical measurements.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₂ | [1] |
| Molecular Weight | 100.12 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Pungent, fatty, cheesy | |
| Melting Point | 9-11 °C | |
| Boiling Point | 106 °C at 20 mmHg | |
| Density | 0.99 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.452 |
Solubility and Acidity
| Property | Value | Source(s) |
| Water Solubility | 62.9 mg/mL at 20 °C | |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and other non-polar solvents | |
| pKa | ~4.76 (Predicted) |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the key physicochemical properties of trans-2-Pentenoic acid.
Determination of Melting Point
The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the solid sample is finely crushed and packed into a capillary tube, which is sealed at one end.[2][3]
-
Apparatus: A melting point apparatus, such as a Thiele tube or a digital melting point device, is used.[2][4] The apparatus contains a heating block or an oil bath and a thermometer.
-
Measurement: The capillary tube containing the sample is placed in the heating block adjacent to the thermometer.[2]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[2][4] For pure compounds, this range is typically narrow (0.5-1 °C).[2]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology:
-
Apparatus Setup: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.[5][6]
-
Heating: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.[5][6]
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[5] The heating is then stopped.
-
Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]
Determination of Density
Density is the mass of a substance per unit volume.
Methodology:
-
Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance.[8]
-
Volume Measurement: A known volume of the liquid (e.g., 10 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[8]
-
Mass and Volume Measurement: The graduated cylinder containing the liquid is weighed again. The mass of the liquid is determined by subtracting the mass of the empty cylinder.[8]
-
Calculation: The density is calculated by dividing the mass of the liquid by its volume.[8] This procedure should be repeated multiple times to ensure accuracy, and the average value is reported.[9]
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology:
-
Qualitative Assessment: A small, measured amount of trans-2-Pentenoic acid (e.g., 25 mg) is added to a test tube containing a specific volume of the solvent (e.g., 0.75 mL of water).[10][11]
-
Mixing: The test tube is shaken vigorously for a set period.[10][11]
-
Observation: The solution is observed to determine if the solute has completely dissolved. If it has, the compound is considered soluble in that solvent under the tested conditions.[12]
-
Systematic Testing: This process is repeated with a range of solvents, including water, 5% NaOH, 5% NaHCO₃, 5% HCl, and organic solvents like ethanol and diethyl ether, to build a solubility profile.[10][11]
Determination of pKa
The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the acid is 50% dissociated.
Methodology (Potentiometric Titration):
-
Solution Preparation: A standard solution of trans-2-Pentenoic acid is prepared in water or a suitable co-solvent.[13]
-
Titration Setup: A calibrated pH meter with an electrode is immersed in the acid solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.[13]
-
Titration: The base is added to the acid solution in small, known increments. After each addition, the solution is stirred, and the pH is recorded.[13]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is the point of steepest inflection on the curve. The volume of base at the half-equivalence point (half the volume of base needed to reach the equivalence point) is determined. The pH at the half-equivalence point is equal to the pKa of the acid.[14]
Spectroscopic Analysis
NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-25 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[15] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[15]
-
Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the spectrum is acquired.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.
-
Spectral Interpretation: The chemical shifts, integration, and coupling patterns of the peaks in the spectrum are analyzed to elucidate the molecular structure.
FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: For a liquid sample like trans-2-Pentenoic acid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.[16]
-
Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.[16]
-
Sample Spectrum: The sample is placed in the instrument, and the sample spectrum is recorded.[16]
-
Data Analysis: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. The positions and intensities of the absorption bands are then correlated with specific functional groups.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
Methodology:
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized, often by electron impact (EI).[17][18] This process forms a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).[17][18]
-
Detection: The separated ions are detected, and their abundance is recorded.[17][18]
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern can provide structural information.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an organic compound such as trans-2-Pentenoic acid.
Caption: A logical workflow for the physicochemical characterization of an organic compound.
Biological and Chemical Context
Trans-2-Pentenoic acid serves as a versatile intermediate in organic synthesis.[19] It is utilized in the preparation of various fine chemicals and has been investigated for its potential role in the synthesis of nonsteroidal human androgen receptor (hAR) agonists. While specific, detailed signaling pathways involving trans-2-Pentenoic acid are not extensively documented in publicly available literature, its biological activity is an area of research interest.[20] As a short-chain fatty acid, it has been noted in studies related to mitochondrial function and its potential anti-inflammatory properties through the inhibition of prostaglandin (B15479496) synthesis.[19]
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of trans-2-Pentenoic acid. The tabulated data, coupled with the outlined experimental protocols, offer a robust resource for researchers and professionals in the fields of chemistry and drug development. The logical workflow for characterization further provides a systematic approach to the analysis of this and similar organic compounds. A thorough understanding of these fundamental properties is crucial for the effective application of trans-2-Pentenoic acid in synthesis and for the exploration of its potential biological activities.
References
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